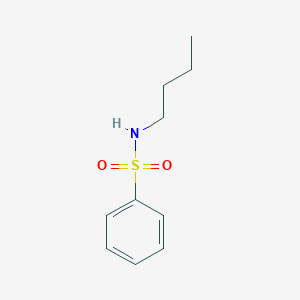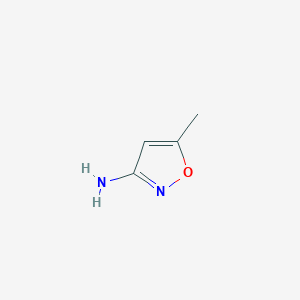
2,2,4,6,7-Pentamethyl-2,3-dihydrobenzofuran-5-sulfonylchlorid
Übersicht
Beschreibung
2,2,4,6,7-Pentamethyl-2,3-dihydrobenzofuran-5-sulfonyl chloride is a chemical compound with the molecular formula C13H17ClO3S and a molecular weight of 288.79 g/mol . It is commonly used as a reagent in organic synthesis, particularly for introducing the Pbf protection in the guanidine group of arginine . This compound is known for its stability and reactivity, making it valuable in various chemical processes.
Wissenschaftliche Forschungsanwendungen
2,2,4,6,7-Pentamethyl-2,3-dihydrobenzofuran-5-sulfonyl chloride has a wide range of applications in scientific research:
Wirkmechanismus
Target of Action
The primary target of 2,2,4,6,7-Pentamethyl-2,3-dihydrobenzofuran-5-sulfonyl chloride is the arginine side chain . It acts as a protecting group for the arginine side chain during peptide synthesis .
Mode of Action
2,2,4,6,7-Pentamethyl-2,3-dihydrobenzofuran-5-sulfonyl chloride interacts with the arginine side chain by forming a protective layer . This protective layer shields the arginine side chain from unwanted reactions during the peptide synthesis process .
Biochemical Pathways
The compound plays a crucial role in the peptide synthesis pathway . It ensures the correct formation of peptides by preventing unwanted reactions involving the arginine side chain .
Result of Action
The result of the action of 2,2,4,6,7-Pentamethyl-2,3-dihydrobenzofuran-5-sulfonyl chloride is the successful synthesis of peptides with the correct structure . By protecting the arginine side chain, it allows for the accurate assembly of amino acids into peptides .
Action Environment
The action of 2,2,4,6,7-Pentamethyl-2,3-dihydrobenzofuran-5-sulfonyl chloride is influenced by the conditions of the peptide synthesis process. It is typically used in a controlled laboratory environment. Factors such as temperature, pH, and the presence of other reagents can influence its efficacy and stability .
Biochemische Analyse
Biochemical Properties
It is known to be used as a reagent for introducing the Pbf protection in arginine’s guanidine group . This suggests that it may interact with enzymes, proteins, and other biomolecules involved in arginine metabolism.
Molecular Mechanism
It is known to be used as a reagent for introducing the Pbf protection in arginine’s guanidine group , suggesting that it may interact with biomolecules at the molecular level
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4,6,7-Pentamethyl-2,3-dihydrobenzofuran-5-sulfonyl chloride typically involves the reaction of 2,3,5-trimethylphenol with chlorosulfonic acid . The reaction proceeds under controlled conditions to ensure the formation of the desired sulfonyl chloride derivative. The reaction conditions often include maintaining a low temperature and using an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of 2,2,4,6,7-Pentamethyl-2,3-dihydrobenzofuran-5-sulfonyl chloride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product . The compound is then purified through crystallization or distillation techniques to obtain the final product suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
2,2,4,6,7-Pentamethyl-2,3-dihydrobenzofuran-5-sulfonyl chloride undergoes several types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with various nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Common reagents used in reactions with 2,2,4,6,7-Pentamethyl-2,3-dihydrobenzofuran-5-sulfonyl chloride include amines, alcohols, and thiols . The reactions typically occur under mild conditions, often at room temperature or slightly elevated temperatures, and may require the presence of a base to neutralize the by-products .
Major Products Formed
The major products formed from reactions with 2,2,4,6,7-Pentamethyl-2,3-dihydrobenzofuran-5-sulfonyl chloride include sulfonamides, sulfonates, and other derivatives depending on the nucleophile used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
2,2,4,6,7-Pentamethyl-2,3-dihydrobenzofuran-5-sulfonyl chloride is unique due to its specific structure, which provides stability and reactivity in various chemical reactions. Its ability to introduce the Pbf protection in the guanidine group of arginine makes it particularly valuable in peptide synthesis . Additionally, its versatility in forming different derivatives through substitution reactions sets it apart from other similar compounds .
Eigenschaften
IUPAC Name |
2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClO3S/c1-7-8(2)12(18(14,15)16)9(3)10-6-13(4,5)17-11(7)10/h6H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLJKUZUILACRPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80400246 | |
| Record name | 2,2,4,6,7-Pentamethyl-2,3-dihydro-1-benzofuran-5-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80400246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
154445-78-0 | |
| Record name | 2,3-Dihydro-2,2,4,6,7-pentamethyl-5-benzofuransulfonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=154445-78-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2,4,6,7-Pentamethyl-2,3-dihydro-1-benzofuran-5-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80400246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Benzofuransulfonyl chloride, 2,3-dihydro-2,2,4,6,7-pentamethyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.120.992 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is Pbf-Cl used in peptide synthesis, and what challenges are associated with its use?
A: Pbf-Cl is utilized as a protecting group for the guanidine side chain of arginine during peptide synthesis [, ]. This protection is crucial to prevent unwanted side reactions and ensure the desired peptide sequence is formed.
Q2: What strategies have been explored to improve the efficiency of Pbf-Cl utilization in peptide synthesis?
A: Researchers have investigated methods to optimize the reaction conditions and minimize drawbacks associated with Pbf-Cl. One approach involves using a phase-transfer catalyst like tetraethylammonium bromide (TEBA) during the Pbf group introduction []. This catalyst accelerates the reaction and reduces Pbf-Cl hydrolysis, leading to improved yields. Another strategy involves adding cyclohexylamine during the salt formation step with Cbz-Arg(Pbf)-OH, further enhancing the product quality []. A patent describes a synthetic method that reduces the required amount of Pbf-Cl to 1.1 times the amount of arginine, minimizing waste and costs compared to traditional methods requiring twice the amount [].
Q3: Beyond peptide synthesis, are there other applications for Pbf-Cl?
A: While the provided articles focus on peptide synthesis, Pbf-Cl's ability to act as a sulfonylating agent suggests potential applications in other areas. For example, it could be explored for modifying the properties of polymers or surfaces. One study describes grafting Pbf-Cl onto poly(butylene adipate-co-terephthalate) (PBAT) films using ultrasound to impart antibacterial properties []. This modification resulted in films capable of disrupting the cell envelope of bacteria like Escherichia coli, highlighting Pbf-Cl's potential in developing novel antimicrobial materials.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(2-Fluoro-4'-methoxy-[1,1'-biphenyl]-4-yl)propanal](/img/structure/B124949.png)








![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-Diacetyloxy-15-[(2R,3S)-3-benzamido-2-[tert-butyl(dimethyl)silyl]oxy-3-phenylpropanoyl]oxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9-(trifluoromethylsulfonyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B124982.png)

![(3b,5b,15a,16a)-15,16-Dihydro-3,5-dihydroxy-3'H-cycloprop[15,16]androsta-6,15-dien-17-one](/img/structure/B124985.png)


